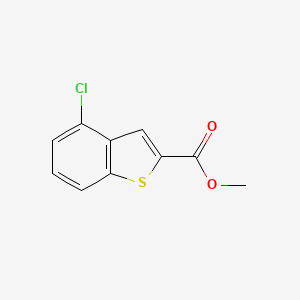

4-クロロ-1-ベンゾチオフェン-2-カルボン酸メチル

概要

説明

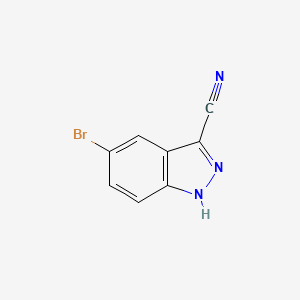

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” is a derivative of benzothiophene . Benzothiophene and its derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of benzothiophene derivatives has been achieved through various methods . One such method involves an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

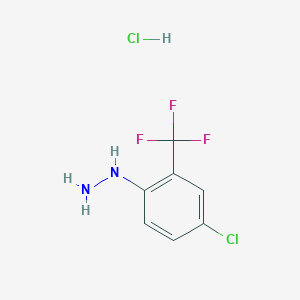

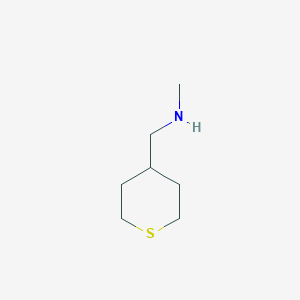

The molecular structure of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” is represented by the formula C10H7ClO2S . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” has a molecular weight of 226.67900 . It has a density of 1.392g/cm3 . Its boiling point is 338.693ºC at 760 mmHg , and its melting point is between 95-97ºC .科学的研究の応用

治療的応用

チオフェンとその置換誘導体、例えば4-クロロ-1-ベンゾチオフェン-2-カルボン酸メチルは、医薬品化学の分野で興味深い応用を示す非常に重要なヘテロ環化合物群です . それらは、医薬品化学および材料科学において様々な用途を持つ幅広い治療特性を有することが報告されています . それらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体モジュレーター、抗有糸分裂、抗菌、キナーゼ阻害、抗癌などの生物学的および生理学的機能に関して、著しく効果的な化合物です .

新規チオフェン誘導体の合成

4-クロロ-1-ベンゾチオフェン-2-カルボン酸メチルは、新規チオフェン誘導体の合成に使用できます . 例えば、Mehtaらは、この化合物を使用して、新しいクラスのチオフェン誘導体を開発しました .

ベンゾ[b]チオフェンのワンステップ合成

4-クロロ-1-ベンゾチオフェン-2-カルボン酸メチルは、ベンゾ[b]チオフェンのワンステップ合成に使用できます . この合成は、アルキニルスルフィドの硫黄または炭素の求核攻撃が求電子性アーリン中間体に対して起こり、それに続く環化を伴います .

抗癌応用

ハイブリッドファーマコフォアアプローチは、潜在的な抗癌効果を持つ一連のベンゾ[b]チオフェン-ジアリール尿素誘導体の設計と合成に適用されました . すべての標的化合物のin vitro抗増殖活性は、HT-29およびA549癌細胞株に対して評価されました .

材料科学応用

チオフェンとその誘導体は、材料科学における多様な用途のため、産業界と学術界の両方で大きな関心を集めています .

市販薬の合成

チペピジン、チクジウム臭化物、チメピジウム臭化物、ドルゾラミド、チオコナゾール、シチゾラム、セルタコナゾール硝酸塩、ベノシクリジンなど、いくつかの市販薬にもチオフェン核が含まれています . したがって、4-クロロ-1-ベンゾチオフェン-2-カルボン酸メチルは、これらの薬物の合成に潜在的に使用できます。

Safety and Hazards

将来の方向性

The future directions of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” research could involve further investigation of its potential therapeutic applications . It has been shown to have antimicrobial, antifungal, and anticancer activity . Therefore, it could be a promising candidate for the development of new antimicrobial and anticancer agents .

特性

IUPAC Name |

methyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXPDFHEOUVFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625900 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-95-4 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)